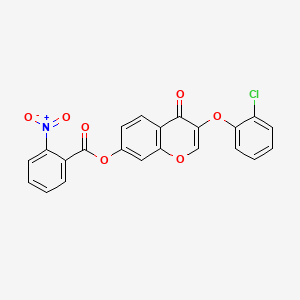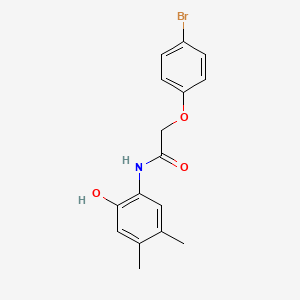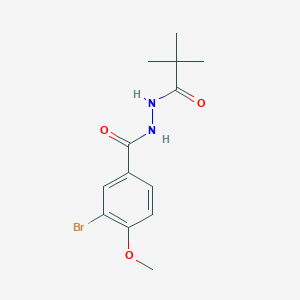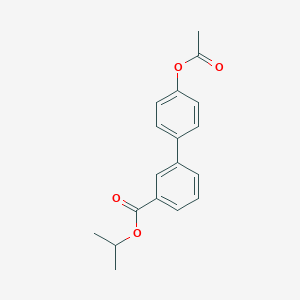![molecular formula C21H23N5O2 B4880613 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B4880613.png)
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one, also known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mechanism of Action
The exact mechanism of action of 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibiting neurotransmission in the central nervous system. This results in the sedative and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to the sedative and anxiolytic effects of this compound. This compound has also been found to have antioxidant properties, which may contribute to its potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one has several advantages for lab experiments, including its ease of synthesis and its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to study its potential use as an anticonvulsant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesis Methods
The synthesis of 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one involves the reaction of 3-(3-phenylpropyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-(pyridin-2-yl)hydrazinecarboxamide in the presence of a reducing agent. The resulting product is then treated with acetic anhydride to form this compound.
Scientific Research Applications
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one has been studied for its potential use in various scientific research applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20-11-13-26(14-12-22-20)19-10-9-17(15-23-19)21-24-18(25-28-21)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWJMPAHEKFTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C2=NC=C(C=C2)C3=NC(=NO3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)
![N-1,3-benzodioxol-5-yl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4880578.png)

![methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880606.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880619.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4880624.png)
![2,3-difluoro-4-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B4880628.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4880635.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine](/img/structure/B4880648.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880649.png)
